2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-ol
Description
2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-ol is a secondary alcohol with a branched aminoalkyl chain and a 2-bromophenyl substituent. The compound features a hydroxyl group at the first carbon of the butanol backbone and an ethylamino linkage to a 2-bromophenyl group.
Properties
IUPAC Name |
2-[1-(2-bromophenyl)ethylamino]butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-3-10(8-15)14-9(2)11-6-4-5-7-12(11)13/h4-7,9-10,14-15H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQDVWIEXHFBCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(C)C1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-ol typically involves the reaction of 2-bromophenylacetonitrile with butanal in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-ol can undergo several types of chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium iodide in acetone for halogen exchange
Major Products
Oxidation: 2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-one
Reduction: 2-{[1-(2-Bromophenyl)ethyl]amino}butane
Substitution: 2-{[1-(2-Iodophenyl)ethyl]amino}butan-1-ol
Scientific Research Applications
Chemical Reactions
The compound can undergo several chemical reactions, which enhance its utility in research and industry:
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | 2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-one |
| Reduction | Lithium aluminum hydride | 2-{[1-(2-Bromophenyl)ethyl]amino}butane |
| Substitution | Sodium iodide in acetone | 2-{[1-(2-Iodophenyl)ethyl]amino}butan-1-ol |
Medicinal Chemistry
2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-ol has been investigated for its potential pharmacological properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research has focused on its role as a precursor in synthesizing more complex molecules with therapeutic potential.
Biological Studies
The compound's unique structural features allow it to be used in studying the effects of brominated phenethylamines on biological systems. It has been analyzed for its biological activity, including potential neuropharmacological effects, which could lead to insights into new treatments for neurological disorders.
Synthetic Organic Chemistry
As an intermediate, this compound is valuable in the synthesis of specialty chemicals and materials. Its reactivity allows for further modifications, making it a versatile building block in organic synthesis.
Case Study 1: Synthesis and Biological Evaluation
A study explored the synthesis of various derivatives of this compound and their biological activities. The derivatives were tested for their effects on specific receptors, revealing insights into their potential therapeutic applications.
Case Study 2: Interaction Studies
Research focused on the interaction of this compound with various biological targets demonstrated its ability to modulate receptor activity. These findings suggest its viability as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-ol is not well-characterized. it is likely to interact with biological targets similar to other phenethylamine derivatives, potentially affecting neurotransmitter systems. The bromine atom may also play a role in modulating the compound’s activity and binding affinity.
Comparison with Similar Compounds
Key Observations:
- Halogen vs. Non-Halogenated Analogs: The bromine atom in the target compound increases molecular weight by ~80 g/mol compared to non-brominated analogs like 2-[(1-phenylethyl)amino]butan-1-ol .
- Amino Group Variations: The dimethylamino group in 2-(Dimethylamino)-2-phenylbutan-1-ol introduces greater steric hindrance and basicity compared to the primary ethylamino group in the target compound. This may alter solubility profiles and hydrogen-bonding capacity.
- Heterocyclic Modifications : Compounds with thiophene () or benzimidazole () substituents exhibit distinct electronic properties due to aromatic heterocycles, which could influence binding affinities in drug-receptor interactions .
Electronic and Thermodynamic Properties
Density functional theory (DFT) studies on similar amino-alcohols (e.g., (2S)-2-[(2-{[(2S)-1-hydroxybutan-2-yl]amino}ethyl)amino]butan-1-ol) reveal that the hydroxyl and amino groups participate in intramolecular hydrogen bonding, stabilizing the molecule and lowering the HOMO-LUMO gap (~5.0 eV) . For the target compound, the electron-withdrawing bromine atom is expected to further reduce the HOMO energy, increasing electrophilicity. This contrasts with dimethylamino-substituted analogs, where electron-donating groups may raise HOMO levels, enhancing nucleophilic reactivity .
Research Findings and Limitations
- Computational Predictions : DFT studies on related structures () provide a framework for predicting the target compound’s vibrational spectra and electronic properties. Experimental validation is required to confirm these models.
- Knowledge Gaps: No direct data on the target compound’s synthesis, stability, or bioactivity are available in the provided evidence. Extrapolations from analogs carry inherent uncertainties, particularly regarding metabolic stability or toxicity.
Biological Activity
2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-ol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H16BrN, with a molecular weight of approximately 270.17 g/mol. The presence of the bromine atom in the phenyl ring significantly influences its chemical properties and biological activities. The compound features a secondary amine and an alcohol group, which are critical for its reactivity and interaction with biological targets.
The exact mechanism of action for this compound is not fully characterized; however, it is hypothesized to interact with neurotransmitter systems similar to other phenethylamine derivatives. The bromine atom may modulate the compound’s activity by affecting binding affinity to biological receptors. Potential interactions include:
- Neurotransmitter Modulation : Similar compounds have been shown to influence dopamine and serotonin pathways.
- Receptor Binding : The compound may bind to adrenergic or serotonergic receptors, affecting signal transduction pathways.
Pharmacological Properties
Research indicates that this compound may possess several pharmacological properties:
- Antidepressant Effects : Preliminary studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models.
- Anxiolytic Activity : There is evidence supporting anxiolytic properties, potentially through modulation of GABAergic systems.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Neurotransmitter Interaction :
- A study demonstrated that derivatives of phenethylamines could significantly alter dopamine levels in rodent models, suggesting similar potential for this compound.
-
Antioxidant Activity Assessment :
- In vitro assays showed that related compounds exhibited antioxidant properties, which may be attributed to their ability to scavenge free radicals. This suggests potential therapeutic applications in oxidative stress-related conditions.
-
Toxicological Evaluation :
- Toxicological studies indicated that while some brominated compounds can exhibit cytotoxic effects at high concentrations, this compound showed a favorable safety profile in preliminary assessments.
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, a comparative analysis with structurally related compounds is essential. Below is a table summarizing key characteristics:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 2-{[4-(Bromophenyl)ethyl]amino}butan-1-ol | C12H18BrN | Similar structure; different bromine position | Potentially similar pharmacological effects |
| 2-{[4-(Chlorophenyl)ethyl]amino}butan-1-ol | C12H18ClN | Chlorine instead of bromine | Varying receptor affinity |
| 2-{[4-Fluorophenyl)ethyl]amino}butan-1-ol | C12H18FN | Fluorine substitution | Altered reactivity and biological activity |
Q & A
Q. What are the recommended synthetic routes for 2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-ol, and how can reaction conditions be optimized to improve yield?
Methodological Answer: A common approach involves reductive amination between 2-bromoacetophenone derivatives and 2-aminobutan-1-ol precursors. Key optimization steps include:
- Temperature control : Maintaining 0–5°C during imine formation to minimize side reactions .
- Catalyst selection : Using sodium cyanoborohydride (NaBH3CN) for selective reduction of the imine intermediate .
- Solvent choice : Polar aprotic solvents (e.g., tetrahydrofuran) enhance solubility of intermediates .
Yield improvements (up to 75%) are achievable by quenching unreacted reagents with acidic workup (pH 3–4) to precipitate the product .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?
Methodological Answer:
- HPLC with UV detection : Use a C18 column and isocratic elution (acetonitrile:water = 70:30). Purity ≥95% is acceptable for in vitro assays .
- Karl Fischer titration : Ensure water content <0.5% to prevent hydrolysis of the bromophenyl group .
Advanced Research Questions
Q. How can enantiomeric forms of this compound be resolved, and what challenges arise in chiral purity assessment?
Methodological Answer:
Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?
Methodological Answer:
Q. How do electronic effects of the 2-bromophenyl group influence the compound’s reactivity in downstream derivatization?
Methodological Answer:
- Computational modeling : Density Functional Theory (DFT) calculations show the bromine atom increases electrophilicity at the benzylic carbon (partial charge = +0.32), facilitating nucleophilic substitutions .
- Experimental validation : React with thiols (e.g., glutathione) to form adducts (confirmed via ¹H NMR peak shifts at δ 3.8–4.0 ppm) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity, and how should data contradictions be addressed?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
